N-benzyl-3-chloro-4-methoxybenzenesulfonamide
Description
N-benzyl-3-chloro-4-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a benzyl group, a chloro substituent, a methoxy group, and a sulfonamide functional group
Properties
IUPAC Name |
N-benzyl-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOAKYBPRJXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide group can undergo reduction under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-benzyl-3-substituted-4-methoxybenzenesulfonamides.
Oxidation: Formation of N-benzyl-3-chloro-4-hydroxybenzenesulfonamide.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Scientific Research Applications
N-benzyl-3-chloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-3-chloro-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The benzyl and methoxy groups may enhance the compound’s binding affinity to its targets, while the chloro group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-3-methoxybenzenesulfonamide
- N-benzyl-4-methoxybenzenesulfonamide
- N-benzyl-3-chlorobenzenesulfonamide
Uniqueness
N-benzyl-3-chloro-4-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzene ring, along with the sulfonamide functionality, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
